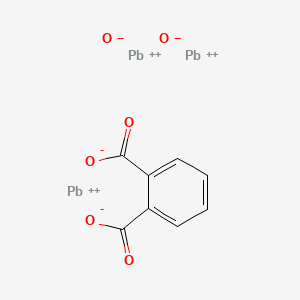
(Phthalato(2-))dioxotrilead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Phthalato(2-))dioxotrilead is a useful research compound. Its molecular formula is C8H4O6Pb3 and its molecular weight is 818 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How is [Phthalato(2-)]dioxotrilead identified and differentiated from other lead compounds in PVC matrices?
- Methodology : Use X-ray fluorescence (XRF) for preliminary screening of lead content, followed by hyphenated techniques like liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) to isolate and confirm the compound. Cross-reference spectral data with the European Chemicals Agency (ECHA) substance identifiers (EC No. 273-688-5, CAS No. 69011-06-9) for validation .
Q. What validated analytical methods are recommended for quantifying [Phthalato(2-)]dioxotrilead in environmental or biological samples?
- Methodology : Employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with electrochemical detection, calibrated using certified reference materials. Ensure method validation complies with ISO/IEC 17025 standards, focusing on limits of detection (LOD ≤ 0.1 ppm) and recovery rates (85–115%) .
Q. What mechanistic evidence supports its classification as a reproductive toxicant (Category 1A)?
- Methodology : Conduct in vitro assays (e.g., placental cell models) to assess lead ion (Pb²⁺) release kinetics, complemented by in vivo rodent studies measuring biomarkers like δ-aminolevulinic acid dehydratase (δ-ALAD) inhibition. Link findings to oxidative stress pathways and hormonal disruption mechanisms .
Advanced Research Questions
Q. How can researchers design experiments to reconcile contradictions between in vitro and in vivo toxicity data for [Phthalato(2-)]dioxotrilead?
- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses to biologically relevant in vivo exposures. Validate using interspecies comparisons (e.g., rat vs. human hepatic metabolism) and controlled co-culture systems simulating tissue barriers (e.g., blood-testis barrier) .
Q. What statistical approaches are most robust for resolving variability in toxicity datasets across studies?
- Methodology : Implement multivariate regression analysis to account for covariates (e.g., pH, temperature, matrix effects). Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize data from heterogeneous sources, weighting studies by quality metrics (e.g., OECD test compliance) .
Q. How can environmental leaching kinetics of [Phthalato(2-)]dioxotrilead from PVC waste be assessed under variable climatic conditions?
- Methodology : Simulate accelerated aging using UV irradiation and humidity chambers, followed by leaching tests in synthetic landfill leachate (pH 4–9). Quantify Pb²⁺ release via atomic absorption spectroscopy (AAS) and model diffusion rates using Fick’s second law .
Q. What novel methodologies mitigate matrix interference in detecting [Phthalato(2-)]dioxotrilead in complex polymer blends?
- Methodology : Develop selective solid-phase extraction (SPE) cartridges functionalized with ion-imprinted polymers (IIPs) for lead-selective binding. Validate specificity against common interferents (e.g., phthalate esters, stabilizers) using Fourier-transform infrared (FTIR) spectroscopy .
Q. How can dose-response relationships be established for chronic, low-level exposure scenarios?
- Methodology : Conduct longitudinal cohort studies with nested case-control designs, integrating biomonitoring (e.g., blood lead levels) and Bayesian dose-reconstruction models. Correlate outcomes with histopathological endpoints (e.g., testicular atrophy) in animal models .
Q. Key Considerations for Experimental Design
- Regulatory Context : Align protocols with EU REACH Annex XV dossiers and ECHA’s restrictions on lead compounds in PVC (derogations apply for recycled materials) .
- Toxicological Frameworks : Link studies to established theories of lead toxicity, such as mitochondrial dysfunction and epigenetic modifications .
- Data Transparency : Pre-register studies on platforms like OSF and share raw data via FAIR-aligned repositories to address reproducibility challenges .
属性
CAS 编号 |
69011-06-9 |
|---|---|
分子式 |
C8H4O6Pb3 |
分子量 |
818 g/mol |
IUPAC 名称 |
lead(2+);oxygen(2-);phthalate |
InChI |
InChI=1S/C8H6O4.2O.3Pb/c9-7(10)5-3-1-2-4-6(5)8(11)12;;;;;/h1-4H,(H,9,10)(H,11,12);;;;;/q;2*-2;3*+2/p-2 |
InChI 键 |
LCMZLEGVLPHFGA-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[O-2].[O-2].[Pb+2].[Pb+2].[Pb+2] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[O-2].[O-2].[Pb+2].[Pb+2].[Pb+2] |
Key on ui other cas no. |
69011-06-9 |
Pictograms |
Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















